Dotatate tfa

Description

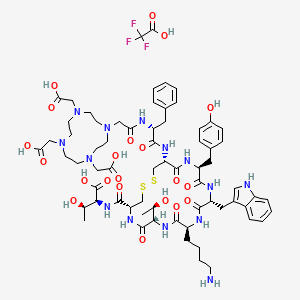

Structure

2D Structure

Properties

Molecular Formula |

C67H91F3N14O21S2 |

|---|---|

Molecular Weight |

1549.6 g/mol |

IUPAC Name |

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C65H90N14O19S2.C2HF3O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;3-2(4,5)1(6)7/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);(H,6,7)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |

InChI Key |

RRPREUWBGROAES-UZOALHFESA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dotatate Tfa

Peptide Synthesis Approaches for Dotatate

The foundation of Dotatate TFA is its peptide structure, which is an analogue of somatostatin (B550006). The synthesis of this peptide component is achieved through precise chemical strategies that build the amino acid sequence in a controlled manner.

Solid-Phase Peptide Synthesis Techniques for Dotatate

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling the Dotatate peptide. This technique involves covalently attaching the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids. This approach simplifies the purification process as excess reagents and byproducts can be washed away while the growing peptide chain remains attached to the solid support.

The process involves a series of coupling and deprotection steps. The sequence for Dotatate is assembled on a resin, for example, a 2-chlorotrityl chloride resin. snmjournals.org The amino acids are added one by one with protecting groups on their side chains to prevent unwanted reactions. After the full peptide sequence is assembled, the chelator, DOTA, is conjugated to the N-terminus of the peptide. nih.gov

| Synthesis Step | Description |

| Resin Loading | The first amino acid is attached to a solid resin support. |

| Amino Acid Coupling | Subsequent protected amino acids are sequentially added to the growing peptide chain. |

| Deprotection | The protecting group on the N-terminus of the newly added amino acid is removed to allow for the next coupling reaction. |

| Chelator Conjugation | The DOTA chelator is attached to the N-terminus of the completed peptide chain. |

| Cleavage and Deprotection | The peptide is cleaved from the resin, and all side-chain protecting groups are removed. |

| Cyclization | A disulfide bridge is formed between two cysteine residues to create the cyclic structure of the peptide. |

| Purification | The final product is purified, typically using high-performance liquid chromatography (HPLC). |

Role of Trifluoroacetic Acid (TFA) in Peptide Deprotection and Purification Processes

Trifluoroacetic acid (TFA) is a critical reagent in the synthesis of Dotatate. It is a strong acid that is used in the final step of SPPS to cleave the synthesized peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups from the amino acids. nih.govresearchgate.net A common cleavage cocktail consists of TFA, water, and a scavenger such as triisopropylsilane (B1312306) to prevent side reactions. snmjournals.org

Beyond its role in deprotection, TFA is also widely used as a mobile-phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC), which is the standard method for purifying the crude peptide after cleavage. researchgate.netnih.gov The addition of a small amount of TFA (typically 0.1%) to the mobile phase helps to improve peak shape and resolution by ion-pairing with the peptide. snmjournals.orgnih.gov As a result of its use in both deprotection and purification, the final lyophilized Dotatate product is often a TFA salt, which can contain multiple TFA molecules associated with a single peptide molecule. researchgate.net

Radiolabeling Strategies for Dotatate Conjugates

The clinical utility of Dotatate is realized upon its radiolabeling with a suitable radionuclide. This process is facilitated by the DOTA chelator, which forms a stable complex with the radiometal.

Chelation Chemistry with Macrocyclic Ligands (e.g., DOTA) for Radiometal Complexation

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety of Dotatate is a macrocyclic chelating agent that is highly effective at sequestering radiometals. nih.gov The rigid, pre-organized structure of the DOTA cage allows for the formation of thermodynamically stable and kinetically inert complexes with a variety of metal ions. This high stability is crucial to prevent the release of the radionuclide in vivo, which could lead to non-specific radiation exposure and poor imaging quality. The DOTA chelator is conjugated to the N-terminus of the octreotate peptide, allowing the peptide to guide the radiometal to its target, the somatostatin receptors on tumor cells. nih.gov

Integration of Diverse Radionuclides for Research Applications

The versatility of the DOTA chelator allows for the complexation of a range of radionuclides, enabling both diagnostic and therapeutic applications. This "theranostic" approach allows for the same targeting molecule to be used for both imaging and therapy by simply changing the radionuclide.

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a half-life of 68 minutes, making it well-suited for positron emission tomography (PET) imaging. researchgate.net The radiosynthesis of [⁶⁸Ga]Ga-DOTATATE involves the reaction of the Dotatate precursor with ⁶⁸GaCl₃, which is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.

The radiolabeling reaction is generally performed in an acidic buffer at an elevated temperature to facilitate the complexation of the ⁶⁸Ga³⁺ ion by the DOTA chelator. nih.gov The synthesis can be performed using automated synthesis modules, which provide a controlled and reproducible method for producing the radiopharmaceutical. nih.gov Following the reaction, the product is purified to remove any unreacted ⁶⁸Ga and other impurities. The radiochemical purity of the final product is a critical quality control parameter and is typically assessed by methods such as ITLC or HPLC. nih.gov Research has shown that [⁶⁸Ga]Ga-DOTATATE can be synthesized with high radiochemical yields and purity. researchgate.netnih.gov

| Parameter | Value/Condition |

| Radionuclide | Gallium-68 (⁶⁸Ga) |

| Precursor | Dotatate (DOTA-TATE) |

| Reaction Temperature | Typically 95°C |

| Reaction Time | Approximately 15 minutes |

| Purification Method | C-18 cartridge purification |

Lutetium-177 ([¹⁷⁷Lu]Lu-DOTATATE) Radiolabeling Protocols

The preparation of [¹⁷⁷Lu]Lu-DOTATATE is a well-established procedure, critical for its use in Peptide Receptor Radionuclide Therapy (PRRT). The process involves the complexation of the radionuclide Lutetium-177 with the DOTA chelator of the Dotatate peptide.

Manual Radiolabeling Procedure: A common manual method involves incubating Dotatate with ¹⁷⁷LuCl₃ at an elevated temperature. For instance, 240 µg of Dotatate can be reacted with 7.5 GBq of ¹⁷⁷LuCl₃ in a reaction vial. mdpi.com The mixture is typically heated to 80°C for 30 minutes to facilitate the labeling process. mdpi.com To prevent the incorporation of any unreacted ¹⁷⁷Lu into other molecules, a chelating agent like DTPA is added after the reaction mixture has cooled. mdpi.com

Cassette-Based Automated Radiolabeling: Automated systems offer a more standardized and radiation-safe method for preparing [¹⁷⁷Lu]Lu-DOTATATE. In a typical automated process, a cassette is prepared, and 240 µg of Dotatate is automatically transferred to a reaction vial, followed by the addition of 7.5 GBq of ¹⁷⁷LuCl₃. snmjournals.org The reaction is then carried out at 80°C for 30 minutes. snmjournals.org Following the reaction, the product is purified using a C18 solid-phase extraction (SPE) cartridge to remove any unchelated ¹⁷⁷Lu. mdpi.com The final product is then eluted and diluted with saline to the desired concentration. mdpi.com

Radiochemical purity is a critical parameter, and it is often assessed using methods like ITLC and HPLC. mdpi.com To mitigate radiolysis, which can decrease the radiochemical purity, stabilizers such as ascorbic acid and gentisic acid are often included in the formulation. mdpi.com

| Parameter | Manual Method | Automated Method |

|---|---|---|

| Dotatate Amount | 240 µg | 240 µg |

| ¹⁷⁷LuCl₃ Activity | 7.5 GBq | 7.5 GBq |

| Reaction Temperature | 80°C | 80°C |

| Reaction Time | 30 minutes | 30 minutes |

| Purification | Addition of DTPA | C18 SPE Cartridge |

| Radiochemical Yield | ≥ 99% | 71 ± 18% |

Bismuth-213 ([²¹³Bi]Bi-DOTATATE) Labeling Conditions for Alpha Therapy Research

Targeted alpha therapy is an emerging field in cancer treatment, and [²¹³Bi]Bi-DOTATATE is a promising candidate due to the high linear energy transfer of alpha particles emitted by Bismuth-213. The labeling of Dotatate with ²¹³Bi requires careful optimization of reaction conditions to achieve high radiochemical purity and stability.

Key parameters that are optimized include the amount of peptide, pH, and the concentration of quenchers like ascorbic acid. Research has shown that a minimum of 3.5 nmol of Dotatate is necessary to achieve an incorporation of ≥ 99% with 100 MBq of ²¹³Bi in a reaction volume of 800 μL at an optimized pH of 8.3. snmjournals.org The reaction is typically conducted at 95°C for 5 minutes. snmjournals.org

To prevent radiation damage to the Dotatate peptide, a minimal final concentration of 0.9 mmol/L of ascorbic acid is required for approximately 100 MBq of ²¹³Bi. snmjournals.org Under these optimized conditions, [²¹³Bi]Bi-DOTATATE remains stable for up to 2 hours after labeling, with a radiochemical purity of ≥ 85%. snmjournals.org After the incubation period, DTPA is added to stop the labeling reaction by chelating any free ²¹³Bi. snmjournals.org

| Parameter | Optimized Condition |

|---|---|

| Dotatate Amount | ≥ 3.5 nmol |

| ²¹³Bi Activity | 100 MBq |

| Reaction Volume | 800 µL |

| pH | 8.3 (with 0.15 mol/L TRIS buffer) |

| Reaction Temperature | 95°C |

| Reaction Time | 5 minutes |

| Ascorbic Acid Concentration | ≥ 0.9 mmol/L |

| Radiochemical Purity | ≥ 85% (stable for up to 2 hours) |

Copper-64 ([⁶⁴Cu]Cu-DOTATATE) Synthesis and Evaluation

[⁶⁴Cu]Cu-DOTATATE is utilized for PET imaging of neuroendocrine tumors, offering the advantage of a longer half-life (12.7 hours) compared to ⁶⁸Ga, which allows for more flexible imaging protocols. The synthesis of [⁶⁴Cu]Cu-DOTATATE involves the reaction of ⁶⁴CuCl₂ with Dotatate in a buffered solution.

The labeling conditions are optimized by varying parameters such as pH, peptide concentration, and reaction time. nih.gov For commercial scale-up, a ratio of 2 µg of Dotatate per mCi of ⁶⁴Cu is used, with the reaction taking place in a sodium acetate (B1210297) buffer containing gentisic acid. mdpi.com The reaction mixture is incubated and then purified using a C-18 solid-phase extraction cartridge. mdpi.com The final product is formulated in a solution of 5% ethanol (B145695) in 45 mg/mL sodium ascorbate (B8700270), which has been shown to maintain stability for up to 48 hours post-labeling. mdpi.com

Under optimized conditions, [⁶⁴Cu]Cu-DOTATATE can be produced with a radiochemical purity of over 99% and a specific activity of 22.4 GBq/mg. nih.gov Preclinical evaluations have demonstrated high stability in vitro and in vivo, with significant binding affinity to somatostatin receptor-expressing cells. nih.gov Internalization studies have shown that over 58% of the radiopharmaceutical is internalized into C6 glioma cells within 6 hours of incubation. nih.gov

Automated Radiosynthesis Systems for Dotatate Conjugates

The development of automated synthesis systems has significantly improved the reliability, reproducibility, and safety of producing radiolabeled Dotatate conjugates. These systems are particularly beneficial for hospital-based radiopharmacies, allowing for GMP-compliant production with minimal operator intervention and radiation exposure. nih.gov

Several commercial automated synthesis modules are available, including:

Eckert & Ziegler Modular-Lab Pharm Tracer®: This system is widely used for the synthesis of both ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE. researchgate.netsciedu.ca It utilizes single-use sterile cassettes and a computerized system to control the synthesis process, which includes reagent transfer, heating, and purification steps. nih.govsciedu.ca

GAIA V2 Peptide Labelling Fluidic Processor: This compact system is designed for labeling with various radiometals, including ⁶⁸Ga, ⁹⁰Y, and ¹⁷⁷Lu. researchgate.net It features a user-friendly interface and uses single-use kits to minimize cross-contamination and meet GMP standards. researchgate.net

Trasis AllinOne mini: This multifunctional automated radiosynthesis module can be used for labeling peptides under GMP conditions. It has been utilized for the labeling of DOTA-conjugated peptides with radionuclides like Actinium-225. nih.gov

These automated systems typically achieve high radiochemical yields and purities. For example, the Eckert & Ziegler system has been reported to produce ⁶⁸Ga-DOTATATE with an average radiochemical purity of over 98.5% (ITLC) and 99.5% (HPLC). nih.gov

Structural Modifications and Analog Development of Dotatate

Design Principles for Enhanced Affinity, Stability, and Pharmacokinetics

To improve the therapeutic efficacy and diagnostic accuracy of Dotatate-based radiopharmaceuticals, various structural modifications and analog developments have been explored. The primary goals of these modifications are to enhance receptor affinity, increase in vivo stability, and optimize pharmacokinetic properties.

Strategies for Improving Stability and Pharmacokinetics:

Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation, thereby extending the in vivo half-life. mdpi.com

Peptide Cyclization: Cyclization of the peptide backbone can enhance conformational stability and reduce enzymatic degradation.

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide can improve solubility, bioavailability, and enzymatic stability. snmjournals.org

Modification of Peptide Termini: N-terminal acetylation and C-terminal amidation are common modifications that can protect the peptide from exopeptidases and prolong its half-life.

Albumin Binding Moieties: One of the most effective strategies to prolong the in vivo half-life of radiolabeled peptides is the incorporation of an albumin-binding moiety. This approach takes advantage of the long circulation time of serum albumin.

Evans Blue Derivatives: The addition of a truncated Evans Blue (EB) dye molecule to the Dotatate structure, creating compounds like ¹⁷⁷Lu-DOTA-EB-TATE, has been shown to significantly increase blood circulation time and tumor uptake. nih.gov In preclinical studies, ¹⁷⁷Lu-DOTA-EB-TATE demonstrated a 7.9-fold increase in tumor dose compared to ¹⁷⁷Lu-DOTATATE. nih.gov

4-(p-iodophenyl)butyric acid (IPBA): This is another albumin-binding moiety that has been used to modify the pharmacokinetics of radiolabeled peptides.

These modifications aim to create a balance between enhanced tumor accumulation and acceptable clearance from non-target organs to minimize toxicity.

| Parameter | ¹⁷⁷Lu-DOTATATE | ¹⁷⁷Lu-DOTA-EB-TATE |

|---|---|---|

| Blood Retention (SUV at 24h) | 0.09 ± 0.03 | 1.75 ± 0.58 |

| Tumor Dose Increase | - | 7.9-fold |

| Kidney Dose Increase | - | 3.2-fold |

| Bone Marrow Dose Increase | - | 18.2-fold |

Evaluation of Linker Variations

The molecular structure of Dotatate can be strategically modified by introducing linker moieties between the DOTA chelator and the octreotate peptide. These linkers can significantly alter the compound's physicochemical properties, pharmacokinetics, and in vivo performance. Research has explored various linker strategies, including PEGylation, and the incorporation of specific amino acids or their derivatives, to optimize the molecule for diagnostic and therapeutic applications.

β-Amino Acid Linkers: The incorporation of non-natural β-amino acids into the linker or peptide backbone is another strategy to enhance metabolic stability. The different stereochemistry of β-amino acids compared to natural α-amino acids makes the adjacent peptide bonds more resistant to cleavage by endogenous proteases. Studies on DOTA-conjugated peptides incorporating β-amino acids have shown improved stability and favorable biodistribution profiles, such as lower non-specific uptake in normal organs and faster clearance. nih.gov

Reduced Amide Bond: A reduced amide bond (a methylene (B1212753) amine, -CH2-NH-) is a peptide bond isostere that can be introduced to increase resistance to enzymatic degradation. Replacing a standard amide bond (-CO-NH-) with this linkage removes the carbonyl group that is recognized by many proteases, thus enhancing the in vivo stability of the peptide. This modification has been applied in medicinal chemistry to improve the pharmacokinetic profile of bioactive peptides. nih.gov While specific studies detailing this modification in Dotatate are not prevalent, it represents a valid theoretical approach for increasing its biological half-life.

N-methylated Amino Acid: N-methylation, the addition of a methyl group to the nitrogen atom of an amide bond, is a subtle but effective modification to enhance peptide stability and cell permeability. wikipedia.orgresearchgate.net This modification introduces steric hindrance that disrupts the hydrogen bonding patterns recognized by proteolytic enzymes, thereby protecting the peptide from degradation. researchgate.net Furthermore, N-methylation can increase the lipophilicity of a peptide, potentially improving its membrane transport. This strategy is widely used to improve the drug-like properties of therapeutic peptides.

The table below summarizes the primary rationale and expected effects of these linker variations on DOTA-TATE derivatives.

| Linker/Modification | Primary Rationale | Expected Effects on DOTA-TATE Derivatives |

| PEGylation | Improve pharmacokinetics, increase solubility and stability. | Longer blood circulation, reduced kidney uptake, increased tumor accumulation, potentially slightly lower binding affinity. nih.govcreativepegworks.com |

| Glycine/Amino Acid | Provide flexible spacing, modulate hydrophilicity and charge. | Preserve peptide conformation and receptor affinity, alter biodistribution and clearance pathways. researchgate.netnih.gov |

| β-Amino Acid | Enhance metabolic stability against proteases. | Increased resistance to enzymatic degradation, improved in vivo stability. nih.gov |

| Reduced Amide Bond | Increase resistance to enzymatic cleavage. | Enhanced biological half-life by preventing protease recognition. nih.gov |

| N-methylated Amino Acid | Block enzymatic degradation, increase lipophilicity. | Improved stability against proteolysis, potentially enhanced bioavailability and cell permeability. wikipedia.orgresearchgate.net |

Comparative Analysis with Other Somatostatin Receptor Ligands in Research

Dotatate is one of several somatostatin analogues developed for imaging and therapy of neuroendocrine tumors. Its performance is often benchmarked against other widely used ligands such as DOTATOC, DOTANOC, and the more recent DOTAMTATE. These analogues differ primarily in the amino acid at position 3 of the octreotide (B344500) sequence, which influences their binding affinity profiles for the five somatostatin receptor (SSTR) subtypes.

DOTATATE vs. DOTATOC: Dotatate ([Tyr3]octreotate) exhibits a very high affinity for SSTR2, which is the most commonly overexpressed subtype in neuroendocrine neoplasms. acs.org DOTATOC ([Tyr3]octreotide), on the other hand, shows high affinity for both SSTR2 and SSTR5. acs.org Comparative studies have yielded mixed results regarding their clinical superiority. Some studies report that while both tracers are excellent for staging, 68Ga-DOTATOC may detect slightly more lesions and show higher uptake (Standardized Uptake Value - SUV) in those lesions. researchgate.net Conversely, other analyses suggest 68Ga-DOTATATE may have higher sensitivity and specificity. nih.gov A direct intrapatient comparison found no statistically significant difference in tumor uptake between 68Ga-DOTATOC and 68Ga-DOTATATE, concluding that both are equally suitable for patient selection for therapy, though slight differences in healthy organ distribution might favor 68Ga-DOTATATE for therapy planning. acs.org

DOTATATE vs. DOTANOC: DOTANOC ([1-Nal3]octreotide) has a broader binding profile with high affinity for SSTR2, SSTR3, and SSTR5. nih.gov This wider profile was hypothesized to be advantageous for imaging tumors with heterogeneous SSTR expression. Indeed, some prospective comparison studies found that 68Ga-DOTANOC detected significantly more lesions than 68Ga-DOTATATE, particularly liver metastases. nih.gov However, other studies found that while diagnostic accuracy was comparable, 68Ga-DOTATATE demonstrated significantly higher SUVmax values in detected lesions, suggesting a higher lesion uptake and a potential advantage. nih.gov The lower tumor uptake and slower clearance of DOTANOC can sometimes result in a reduced tumor-to-background ratio compared to DOTATATE. acs.org

DOTATATE vs. DOTAMTATE: DOTAMTATE is a newer analogue designed for chelation with therapeutic alpha-emitters like Lead-212 (212Pb). A key structural difference is the use of the DOTAM chelator instead of DOTA. Preclinical side-by-side comparisons with 212Pb-labeled compounds showed that [212Pb]Pb-DOTAMTATE had superior tumor uptake compared to [212Pb]Pb-DOTATATE (approx. 50% ID/g vs 10% ID/g at 4 hours post-injection). The research indicated that [212Pb]Pb-DOTAMTATE has favorable tumor retention and a more advantageous dosimetry profile, highlighting its potential for targeted alpha-therapy.

The following tables provide a comparative summary of research findings for these ligands.

Table 1: SSTR Subtype Binding Affinity (IC50 in nM) This table illustrates the differing receptor binding profiles of the peptides. Lower values indicate higher affinity.

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary SSTR Targets |

| DOTATATE | >1000 | 0.2 - 2.5 | >1000 | >1000 | >100 | SSTR2 nih.gov |

| DOTATOC | >1000 | 1.9 - 10 | >1000 | >1000 | 13 - 63 | SSTR2, SSTR5 acs.org |

| DOTANOC | >1000 | 3.0 - 16 | 95 - 200 | >1000 | 11 - 25 | SSTR2, SSTR3, SSTR5 nih.gov |

Note: IC50 values can vary between studies based on experimental conditions.

Table 2: Comparative Clinical Research Findings (68Ga-labeled) This table summarizes key findings from head-to-head comparative studies in neuroendocrine tumor (NET) patients.

| Comparison | Key Research Findings | Reference |

| DOTATATE vs. DOTATOC | No significant difference in tumor uptake (SUV or Ki). Both are suitable for staging and therapy selection. | acs.org |

| 68Ga-DOTATOC detected a higher number of lesions with higher SUVmax on average. | researchgate.net | |

| A meta-analysis reported slightly higher sensitivity (96% vs 93%) and specificity (100% vs 85%) for 68Ga-DOTATATE. | nih.gov | |

| DOTATATE vs. DOTANOC | 68Ga-DOTANOC detected significantly more lesions (sensitivity 93.5% vs 85.5%), especially in the liver. | nih.gov |

| Comparable diagnostic accuracy, but 68Ga-DOTATATE showed significantly higher SUVmax values in lesions. | nih.gov | |

| In meningioma xenografts, 68Ga-DOTATATE showed a significantly higher tumor-to-muscle SUV ratio than 68Ga-DOTANOC. |

Analytical and Quality Control Research of Dotatate Tfa and Its Conjugates

Chromatographic Methodologies for Purity and Stability Assessment

Chromatographic techniques are the cornerstone for assessing the chemical and radiochemical purity of Dotatate conjugates. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to separate the desired compound from precursors, by-products, and radionuclide-related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the quality control of Dotatate radiopharmaceuticals, offering high resolution and sensitivity for both chemical and radiochemical purity assessments.

The determination of chemical and radiochemical purity of Dotatate conjugates, such as Gallium-68 (⁶⁸Ga)-DOTATATE and Lutetium-177 (¹⁷⁷Lu)-DOTATATE, is critical. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common method used for this purpose. researchgate.net These methods typically utilize a C18 column to separate the non-radioactive peptide (cold Dotatate), the radiolabeled peptide, and any impurities. nih.govresearchgate.net

The separation is achieved using a gradient elution system with two mobile phases. nih.gov Mobile phase A is typically an aqueous solution, often containing 0.1% Trifluoroacetic Acid (TFA), while mobile phase B is an organic solvent like acetonitrile, also containing 0.1% TFA. nih.govresearchgate.net The system is equipped with both a UV detector (commonly set at 220 nm) to detect the peptide and a radioactivity detector to quantify the radiolabeled species. researchgate.net This dual-detector setup allows for the simultaneous assessment of both chemical purity (the proportion of the desired peptide among all UV-absorbing substances) and radiochemical purity (the proportion of the radionuclide attached to the Dotatate peptide versus free or unbound radionuclide). nih.govresearchgate.net For instance, in the analysis of ⁶⁸Ga-DOTATATE, a well-defined peak for the radiolabeled conjugate is observed, clearly separated from potential free ⁶⁸Ga. nih.gov

Table 1: Examples of HPLC Conditions for Dotatate Conjugate Analysis

| Analyte | Column | Mobile Phase A | Mobile Phase B | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|---|

| ⁶⁸Ga-DOTATATE | Symmetry C18, 3 µm, 3.0 x 150 mm | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 0.6 mL/min | UV (220 nm) & Radioactivity | nih.gov |

| ¹⁷⁷Lu-HA-DOTATATE | Symmetry Shield C18, 5 µm, 4.6 x 250 mm | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 1.5 mL/min | UV (220 nm) & Radioactivity | researchgate.net |

| ⁶⁸Ga-DOTATATE | ODS-H 5µm, 4.0 x 100 mm | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 1.5 mL/min | Radioactivity | tums.ac.ir |

To ensure that an HPLC method is reliable and suitable for its intended purpose, it must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govmdpi.com Validation involves assessing several key parameters:

Specificity: This ensures that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or excipients. nih.gov For Dotatate analysis, specificity is demonstrated by showing that the peaks for the unlabeled peptide, the radiolabeled conjugate, and known impurities are well-resolved. nih.gov

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov For Dotatate, calibration curves are generated by analyzing a series of standard solutions at different concentrations, typically showing a high correlation coefficient (r²) of 0.999 or greater. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov For Dotatate, reported LOD and LOQ values can be as low as 0.1 µg/mL and 0.5 µg/mL, respectively. researchgate.netnih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations and calculating the percentage of recovery. nih.gov For Dotatate methods, accuracy is typically confirmed with an average bias of not more than 5%. researchgate.netnih.gov

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) for a series of measurements. nih.gov Validated methods for Dotatate demonstrate high precision, with CV% values often below 1% for both intraday and interday analyses. researchgate.netnih.gov

Table 2: Typical Validation Parameters for an HPLC Method for ⁶⁸Ga-DOTATATE

| Parameter | Typical Value / Range | Reference |

|---|---|---|

| Linearity (Concentration Range) | 0.5 - 3.0 µg/mL | nih.govresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.999 | researchgate.netnih.gov |

| LOD | 0.1 µg/mL | researchgate.netnih.gov |

| LOQ | 0.5 µg/mL | researchgate.netnih.gov |

| Accuracy (Average Bias %) | < 5% | researchgate.netnih.gov |

| Precision (Intraday CV%) | 0.22% - 0.52% | researchgate.netnih.gov |

| Precision (Interday CV%) | 0.20% - 0.61% | researchgate.netnih.gov |

Trifluoroacetic acid (TFA) is a crucial and widely used mobile phase modifier in the reversed-phase HPLC analysis of peptides like Dotatate. nih.govresearchgate.netnih.gov It serves several important functions:

Ion-Pairing Agent: Peptides contain multiple ionizable groups (amino and carboxyl groups). At mid-range pH, these groups can exist in various charged states, leading to poor peak shape and retention in RP-HPLC. TFA acts as an ion-pairing agent. Its trifluoroacetate (B77799) anion pairs with the positively charged amino groups on the peptide, neutralizing the charge. This interaction makes the peptide more hydrophobic, increasing its retention on the nonpolar C18 stationary phase and resulting in sharper, more symmetrical peaks. researchgate.net

pH Control: Adding a small concentration of TFA (typically 0.1%) to the mobile phase maintains a low pH (around 2-3). nih.govtum.de At this acidic pH, the carboxylic acid groups on the peptide are protonated and uncharged, which simplifies the interactions with the stationary phase and further improves peak shape and resolution.

Solubility: TFA can help to improve the solubility of some peptides in the mobile phase.

While highly effective for UV detection, the use of TFA can sometimes interfere with mass spectrometry (MS) detection due to a phenomenon known as ion suppression, where the TFA can reduce the ionization efficiency of the analyte in the MS source. thno.org Despite this, it remains a standard component in many validated HPLC-UV methods for Dotatate due to its significant chromatographic benefits. nih.govresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) Applications for Radiochemical Purity

Thin-Layer Chromatography (TLC), including its variant Instant Thin-Layer Chromatography (ITLC), is a rapid, simple, and cost-effective method used for the routine quality control of radiopharmaceuticals, specifically for determining radiochemical purity. nih.govnih.gov While HPLC provides a more detailed profile, TLC is often sufficient for release testing, where the primary goal is to quantify the percentage of the desired radiolabeled product versus certain radiochemical impurities, such as the free radionuclide. nih.gov

In the analysis of radiolabeled Dotatate, a small spot of the final product is applied to a stationary phase, such as an ITLC-SG (silica gel impregnated glass fiber) plate. nih.gov The plate is then developed in a specific mobile phase. The choice of mobile phase is critical as it determines the separation. For example, in one common system for ¹⁷⁷Lu-DOTATATE, a trisodium (B8492382) citrate (B86180) buffer is used as the mobile phase. nih.gov In this system, the radiolabeled peptide ([¹⁷⁷Lu]Lu-DOTATATE) remains at the origin (retention factor, Rf = 0.0-0.3), while the free ¹⁷⁷Lu impurity moves with the solvent front (Rf = 0.8-1.0). nih.govnih.gov After development, the distribution of radioactivity on the strip is measured using a radio-TLC scanner to calculate the percentage of radiochemical purity. nih.govnih.gov

Table 3: Examples of TLC Systems for Radiochemical Purity of Dotatate Conjugates

| Analyte | Stationary Phase | Mobile Phase | Rf (Labeled Peptide) | Rf (Free Radionuclide) | Reference |

|---|---|---|---|---|---|

| ⁶⁸Ga-DOTATATE | ITLC (Whatman) | 0.2 M Sodium Citrate (pH 5.5) | 0.0 - 0.3 | 0.8 - 1.0 | nih.gov |

| ¹⁷⁷Lu-DOTATATE | ITLC-SG | Trisodium Citrate Buffer | Stays at origin | Moves to solvent front | nih.gov |

| ¹⁷⁷Lu-DOTATATE | Whatman 3MM Paper | Acetonitrile:Water (1:1) | Moves to solvent front | Stays at origin | nih.gov |

Spectroscopic and Mass Spectrometric Characterization

While chromatography is essential for purity assessment, spectroscopic and mass spectrometric techniques are indispensable for the definitive identification and structural characterization of the Dotatate peptide and its conjugates.

Mass spectrometry (MS) is a primary tool for confirming the molecular weight and thus the identity of the synthesized peptide. researchgate.netmdpi.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. tum.de For Dotatate, ESI-MS analysis would be expected to show a molecular ion peak corresponding to its calculated monoisotopic mass (e.g., ~1434.6 Da). tum.de Often, multiply charged ions (e.g., [M+2H]²⁺) are observed, which are characteristic of peptide analysis by ESI-MS. tum.de MS is also invaluable for identifying impurities and degradation products by analyzing their specific mass-to-charge ratios. researchgate.net For example, a study identified an impurity with the same mass as DOTA-TATE, requiring further analysis to confirm its nature. researchgate.net The characterization of the final metal-conjugated peptide (e.g., with non-radioactive gallium or lutetium) is also performed using MS to confirm successful complexation, with the resulting spectrum showing a shift in mass corresponding to the incorporated metal ion. tum.demdpi.com

Mass Spectrometry for Dotatate Conjugate Identification and Impurity Analysis

Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation and purity assessment of Dotatate conjugates. This technique provides precise molecular weight data, which is used to verify the identity of the synthesized peptide and its metal-conjugated forms. uni-mainz.deviamedica.plmdpi.com For instance, the identity of DOTA-TATE has been confirmed by demonstrating a mass-to-charge ratio (m/z) of 1434.6 [M]+, which corresponds to its calculated molecular weight. uni-mainz.de Similarly, high-resolution mass spectrometry is routinely used to identify the final product and differentiate it from impurities. researchgate.net

The analysis of impurities is a critical function of mass spectrometry in the quality control process. Research has identified various impurities in DOTA-TATE preparations. One study using LC-MS identified an impurity that had the same mass as the DOTA-TATE peptide itself, necessitating isolation and further analysis to confirm its distinct nature. researchgate.net Another investigation identified 4-methyl-3-penten-2-one (mesityloxide), a condensation product of acetone (B3395972) used in some purification protocols, as a process-related impurity. snmjournals.org This impurity was found to have similar chromatographic properties to the labeled peptide, making its detection and removal crucial. snmjournals.org LC-MS analysis can also reveal methionine oxidation in related peptide analogues. viamedica.pl

| Impurity Type | Description | Analytical Method | Reference |

|---|---|---|---|

| Isomeric Impurity | An impurity with the same mass as DOTA-TATE but a different structure, isolated by preparative HPLC for confirmation. | Mass Spectrometry (MS) | researchgate.net |

| Process-Related Impurity | Mesityloxide (4-methyl-3-penten-2-on), a condensation product of acetone from the eluent solution. | Gas Chromatography Mass Spectrometry (GC-MS) | snmjournals.org |

| Oxidation Product | Oxidation of methionine residues within the peptide structure. | Liquid Chromatography-Mass Spectrometry (LC-MS) | viamedica.pl |

UV Detection for Quantification of Dotatate Peptide Content

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a standard method for determining the radiochemical purity and quantifying the peptide content in Dotatate preparations. nih.goviaea.org This quantitative analysis is vital for ensuring the correct molar ratio between the peptide and the radionuclide, which is a prerequisite for achieving high specific activities in radiolabeling. researchgate.netresearchgate.net

The quantification relies on the UV absorbance of the peptide. Detection is often performed at wavelengths around 220 nm, corresponding to the absorption of the amide bonds within the peptide backbone. nih.govnih.gov Other wavelengths, such as 214 nm, 254 nm, and 278 nm, have also been utilized. researchgate.netdergipark.org.tr A significant advancement in this area was the determination of an average molar absorption coefficient for DOTA-TATE and DOTA-TOC complexes (εHPLC-DAD = 48 × 10^3 M-1 cm-1 at 220 nm). nih.gov This allows for the accurate assessment of the total peptide content in a sample, regardless of whether the peptide is in its free form or complexed with a metal ion, thereby improving the accuracy of quality control. nih.gov This method has been validated for a linearity range of 0.5-100 μg/mL for DOTA-TATE. nih.gov

| Analytical Method | Detection Wavelength (nm) | Application | Reference |

|---|---|---|---|

| HPLC-UV | 220 | Quantification of DOTA-TATE and its metal complexes. | nih.govnih.gov |

| UPLC-UV | 214 and 278 | Quantification and purity assessment of DOTA-TATE. | researchgate.net |

| HPLC-UV | 254 | HPLC analysis of DOTATATE. | dergipark.org.tr |

Stability Studies of Radiolabeled Dotatate Conjugates

In Vitro Stability in Various Biological and Chemical Media (e.g., PBS buffer, human serum)

The stability of radiolabeled Dotatate conjugates is a critical parameter, ensuring that the radiopharmaceutical remains intact from the time of its preparation to its arrival at the target tissue in vivo. Numerous studies have evaluated the in vitro stability of various Dotatate conjugates in different media, most commonly phosphate-buffered saline (PBS) and human serum, to mimic physiological conditions.

Generally, radiolabeled Dotatate conjugates demonstrate high stability in vitro. For example, [177Lu]Lu-DOTATOC remained over 98% intact after 48 hours in human serum at 37°C. tums.ac.ir Similarly, [64Cu]Cu-DOTATATE showed high stability in both PBS and human serum. tums.ac.ir Studies with alpha-emitters also show good stability; [212Pb]DOTATATE exhibited stability greater than 95% in isotonic solution and between 80-85% in human serum over 10.64 hours. aip.org Furthermore, [225Ac]Ac-DOTA-TATE demonstrated high stability (radiochemical purity >90%) for up to 24 hours when formulated with quenchers. europa.eunih.gov In contrast to the high in vitro stability, studies on the in vivo stability of [177Lu]Lu-DOTATATE in human plasma have shown a rapid decrease in the intact radiopharmaceutical, with only 23% remaining at 24 hours post-injection, highlighting the difference between laboratory and physiological environments. snmjournals.orgnih.gov

| Radiolabeled Conjugate | Medium | Time Period | Radiochemical Purity (RCP) / Stability | Reference |

|---|---|---|---|---|

| [212Pb]DOTATATE | Isotonic Solution | 10.64 h | > 95% | aip.org |

| [212Pb]DOTATATE | Human Serum | 10.64 h | 80-85% | aip.org |

| [177Lu]Lu-DOTATOC | Human Serum (37°C) | 48 h | > 98% | tums.ac.ir |

| [64Cu]Cu-DOTATATE | PBS and Human Serum | Not specified | High stability demonstrated | tums.ac.ir |

| [225Ac]Ac-DOTA-TATE | Not specified (with quenchers) | 24 h | > 90% | europa.eunih.gov |

| [68Ga]Ga-DOTATATE | Human Serum | 4 h | > 90% | researchgate.net |

| [225Ac]Ac-DOTA-pertuzumab | PBS and Fetal Bovine Serum (4°C) | 10 days | > 95% | nih.gov |

Research on the Influence of Radiolytic Degradation and the Role of Quenchers

Radiolytic degradation is a significant challenge for radiopharmaceuticals, particularly those with high specific activities. The radiation emitted by the radionuclide can generate free radicals, which in turn can damage the peptide conjugate, leading to a decrease in radiochemical purity (RCP) over time. researchgate.netcolab.ws This degradation is influenced by factors such as the total activity, volumic activity, temperature, and time. researchgate.net

To mitigate radiolysis, radical scavengers, commonly known as quenchers or radioprotectants, are added to the formulation. mdpi.com Ascorbic acid (Vitamin C) and gentisic acid are well-established quenchers used in [177Lu]Lu-DOTATATE preparations. researchgate.netmdpi.com Research shows that the re-addition of ascorbic acid after a purification step is essential to maintain RCP. researchgate.net For [64Cu]Cu-DOTATATE, both gentisic acid and sodium ascorbate (B8700270) have been used as radioprotectants to reduce radiolytic degradation. google.com

Studies have shown that different quenchers may have varying mechanisms of protection and that combinations of quenchers can be more effective than a single agent. snmjournals.org For instance, a combination of gentisic acid, ascorbic acid, and ethanol (B145695) was found to be highly effective in maintaining the RCP of [111In]In-DTPA-octreotide. snmjournals.org For [225Ac]Ac-DOTA-TATE, several substances including cysteine, methionine, ascorbate, histidine, and gentisic acid were effective in maintaining high RCP (>90%) for up to 24 hours. nih.gov The choice and concentration of quenchers are therefore critical for ensuring the stability and shelf-life of the final radiopharmaceutical product. europa.eunih.gov

| Radiolabeled Conjugate | Quencher(s) | Key Finding | Reference |

|---|---|---|---|

| [177Lu]Lu-DOTATATE | Ascorbic Acid, Gentisic Acid | Essential for reducing the effects of radiolysis. Re-addition of ascorbic acid after purification is required to maintain RCP. | researchgate.net |

| [64Cu]Cu-DOTATATE | Gentisic Acid, Sodium Ascorbate | Used as radioprotectants to prevent degradation and maintain RCP >95% for up to 48 hours. | google.com |

| [213Bi]DOTATATE | Ascorbic Acid | Addition during labeling was essential for the protection of the peptide and maintaining stability for up to 2 hours. | nih.gov |

| [225Ac]Ac-DOTA-TATE | Cysteine, Methionine, Ascorbate, Histidine, Gentisic Acid | Addition of these quenchers (at 35 mM) resulted in high stability (RCP > 90%) for up to 24 hours. | nih.gov |

| [111In]In-labeled peptides (including DOTA-TATE) | Ethanol, Ascorbic Acid, Gentisic Acid, Methionine | Combinations of quenchers were found to be more effective than any single quencher in maintaining RCP. | snmjournals.org |

Preclinical Research and Mechanistic Investigations of Dotatate Tfa Conjugates

In Vitro Receptor Binding and Cellular Interaction Studies

In vitro studies are fundamental to characterizing the interaction of Dotatate TFA conjugates with their molecular target. These investigations provide crucial data on binding affinity, receptor selectivity, and the dynamics of cellular processing, which are predictive of in vivo performance.

Somatostatin (B550006) Receptor Subtype Selectivity and Affinity Profiling (IC50, Kd values)

This compound conjugates exhibit a high affinity and selectivity for SSTR2. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics used to quantify this affinity.

Studies have shown that Ga-DOTA-TATE has a high affinity for SSTR2, with reported IC50 values in the low nanomolar range. For instance, one study reported an IC50 of 0.2 nM for Ga-DOTA-[Tyr3]-octreotate at SSTR2. researchgate.net Another study found the Ki of natGa-DOTATATE to be 1.4 ± 0.3 nM for SSTR2. nih.govd-nb.info In comparison, its affinity for other SSTR subtypes is significantly lower. For example, 68Ga-DOTATATE primarily binds to SSTR2, while other analogs like 68Ga-DOTATOC and 68Ga-DOTANOC show affinity for other subtypes as well. nih.gov Specifically, Gallium-DOTATOC has been reported to have an IC50 of >1,000 for SSTr1, 2.5 for SSTr2, 613 for SSTr3, >1,000 for SSTr4, and 73 nM for SSTr5. snmjournals.org

The affinity of Dotatate can be influenced by the chelated metal. For example, Ga-DOTA-[Tyr3]-octreotide showed a markedly improved sst2 affinity compared to the Y-labelled compound. researchgate.net The lanthanum surrogate for Ac-225 DOTATATE, RAYZ-10001-La, demonstrated a high binding affinity to human SSTR2 with a Ki of 0.057 nmol/L and over 600-fold selectivity against other SSTR subtypes. aacrjournals.org

Here is an interactive data table summarizing the binding affinities of various Dotatate conjugates:

| Compound | Receptor Subtype | IC50 (nM) | Kd (nM) | Reference |

| natGa-DOTATATE | SSTR2 | 1.4 ± 0.3 | 0.55 ± 0.02 | nih.govd-nb.info |

| 177Lu-DOTATATE | SSTR | 4.74 | 0.1428 | iaea.orgresearchgate.net |

| 64Cu-DOTATATE | mSSTR2 | 15.9 | 6.2 | thno.org |

| Ga-DOTA-[Tyr3]-octreotate | sst2 | 0.2 | - | researchgate.net |

| RAYZ-10001-La | SSTR2 | 0.11 | 0.057 (Ki) | aacrjournals.org |

| 177Lu-DOTA-TATE | SST2 | - | 0.48 ± 0.2 | mdpi.com |

| 177Lu-DOTA-TATE | SST2 | - | 0.08 ± 0.02 | nih.gov |

Comparative Binding Assays with Different Chelated Metals (e.g., Ga vs. Sc)

The choice of the chelated radiometal can influence the binding affinity of the Dotatate peptide. Comparative studies have been conducted to understand these differences.

A study comparing natSc-DOTA-TATE and natGa-DOTA-TATE suggested that the binding affinity of natGa-DOTA-TATE was higher than that of natSc-DOTA-TATE. researchgate.net This highlights that even with the same peptide and chelator, the identity of the metal ion can modulate the interaction with the receptor. researchgate.net Such variations in affinity may have implications for the in vivo biodistribution and therapeutic efficacy of the radiolabeled peptides. researchgate.net

Quantification of Receptor Binding Sites (Bmax)

The maximum number of binding sites (Bmax) provides an estimate of the receptor density on target cells. This parameter is crucial for understanding the total binding capacity of a given cell population for a radioligand.

In vitro saturation binding assays on ZR-75-1 breast cancer cells, which express SSTR2, revealed that 67/natGa-DOTATATE bound to 2.85 ± 0.02 × 10^4 sites/cell . nih.govd-nb.info In another study using HEK-SST2 cells, [177Lu]Lu-DOTA-TATE had a Bmax of 0.09 ± 0.001 nM. nih.gov A separate investigation on AR42J cells found the Bmax for [177Lu]Lu-DOTA-TATE to be 1790 ± 600 fmol/mg protein. mdpi.com Furthermore, saturation and Scatchard analysis on MPC-mCherry tumor sections showed a Bmax of 71 fmol/mm³ tissue for [64Cu]Cu-DOTATATE. thno.org

Here is an interactive data table summarizing the Bmax values for Dotatate conjugates:

| Compound | Cell Line/Tissue | Bmax | Reference |

| 67/natGa-DOTATATE | ZR-75-1 | 2.85 ± 0.02 × 10^4 sites/cell | nih.govd-nb.info |

| [177Lu]Lu-DOTA-TATE | HEK-SST2 | 0.09 ± 0.001 nM | nih.gov |

| [177Lu]Lu-DOTA-TATE | AR42J | 1790 ± 600 fmol/mg protein | mdpi.com |

| [64Cu]Cu-DOTATATE | MPC-mCherry tumor sections | 71 fmol/mm³ tissue | thno.org |

Internalization and Externalization Kinetics in Somatostatin Receptor-Expressing Cell Lines (e.g., AR42J, C6, HEK-SST2)

Upon binding to the SSTR2, agonist radioligands like Dotatate are internalized by the cell. The rate and extent of internalization are critical for the retention of radioactivity and, consequently, the therapeutic dose delivered to the tumor cell.

Studies in AR42J cells have shown that [68Ga]DOTATATE is internalized, with one study reporting a sixfold higher internalization than a reference compound. nih.govresearchgate.net In C6 cells, internalization studies with [64Cu]Cu-DOTATATE showed that over 58% of the radiopharmaceutical is internalized within 6 hours. tums.ac.ir In HEK-SST2 cells, [177Lu]Lu-DOTA-TATE was almost completely internalized. researchgate.net Externalization studies with ⁶⁴Cu-DOTA-TATE in HEK-hsst2 cells showed that after internalization, the release of the radioligand from the cells was measured over time. researchgate.net

The internalization of [68Ga]Ga-DOTA-TATE into AR42J cells reached a maximum at 2 hours with a total uptake of 62.5 ± 1.9%/10^6 cells. d-nb.info

In Vivo Pharmacokinetic and Biodistribution Research in Preclinical Models

Biodistribution studies in AR42J tumor-bearing mice have shown that [68Ga]DOTATATE accumulates in SSTR-expressing tissues such as the pancreas, adrenals, and the tumor. researchgate.net One study reported tumor uptake of 24.1 ± 4.9 %iD/g at 1 hour post-injection. researchgate.net In another study with AR42J tumor-bearing rats, 177Lu-DOTATATE showed specific uptake in the tumor. iaea.org

Studies with [64Cu]Cu-DOTATATE in tumor-bearing rats also demonstrated high uptake in somatostatin-receptor-expressing organs and tumors. tums.ac.ir In a mouse model with MPC-mCherry tumors, high [64Cu]Cu-DOTATATE uptake in tumors was confirmed. thno.org

The biodistribution can be influenced by the specific Dotatate analog and the chelated metal. For example, a comparative study showed that while [68Ga]HA-DOTATATE had slightly increased non-specific uptake in some organs compared to [68Ga]DOTATATE, it also showed enhanced uptake in SSTR-expressing tissues. nih.gov In a comparison of different SSTR2-targeting compounds labeled with 212Pb, [212Pb]Pb-DOTAMTATE demonstrated favorable tumor retention and a promising dosimetry profile. snmjournals.org

Pharmacokinetic studies have shown that Dotatate conjugates are generally cleared from the blood and excreted via the kidneys. tums.ac.irmdpi.com For example, studies with [177Lu]Lu-DOTA-ST8950 showed rapid blood clearance and significant kidney uptake. mdpi.com Renal protection strategies, such as the co-administration of L-lysine, have been investigated to reduce renal uptake and potential nephrotoxicity. eur.nlresearchgate.net

Here is an interactive data table summarizing the biodistribution of Dotatate conjugates in preclinical models:

| Compound | Animal Model | Tumor Model | Organ | Uptake (%ID/g) | Time p.i. | Reference |

| [68Ga]DOTATATE | Nude Mice | AR42J | Tumor | 24.1 ± 4.9 | 1 h | researchgate.net |

| [68Ga]DOTATATE | Nude Mice | AR42J | Pancreas | 26.1 ± 5.0 | 1 h | researchgate.net |

| [68Ga]DOTATATE | Nude Mice | AR42J | Adrenals | 5.1 ± 1.4 | 1 h | researchgate.net |

| [111In-DOTATATE] | Mice | - | Tumor | ~6.3 | 10 min | eur.nl |

| [213Bi-DOTATATE] | Mice | - | Tumor | ~5.3 | 10 min | eur.nl |

| [61Cu]Cu-NOTA-TATE | Mice | AR42J | Tumor | 13.25 ± 1.86 | 1 h | d-nb.info |

Distribution Patterns in Normal and Tumor-Bearing Animal Models (e.g., Rats, Mice)

Preclinical studies using radiolabeled Dotatate conjugates, such as with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), have been extensively performed in animal models like rats and mice to understand their biodistribution. These studies consistently demonstrate high uptake in tissues known to express somatostatin receptors (SSTRs). nih.govsnmjournals.orgtsnmjournals.org

In normal animals, significant accumulation of Dotatate conjugates is observed in SSTR-rich organs. The spleen shows the highest uptake, followed by the kidneys, adrenal glands, and liver. tsnmjournals.orgsnmjournals.org For instance, in Syrian rats, ⁶⁸Ga-DOTATOC showed substantial uptake in the pancreas and adrenal glands, which are known to be rich in somatostatin receptors. nih.gov The primary route of excretion for these compounds is through the kidneys. iiarjournals.orgfda.gov

In tumor-bearing animal models, Dotatate conjugates exhibit high and specific accumulation at the tumor site. tums.ac.irresearchgate.net Studies using mice with xenografted tumors, such as AR42J (a rat pancreatic cancer cell line) or NCI-H69 (a human small cell lung cancer cell line), have shown significant tumor uptake. snmjournals.orgsnmjournals.org For example, in a study with AR42J tumor-bearing mice, ⁶⁸Ga-DOTATATE demonstrated high tumor accumulation. snmjournals.org The specificity of this uptake is confirmed by competition studies where the co-injection of unlabeled somatostatin analogs significantly reduces the accumulation of the radiolabeled Dotatate in the tumor and other SSTR-positive tissues. tum.denih.gov

The distribution pattern can be influenced by the specific chelator and radiometal used. For instance, a comparison between ⁶⁸Ga-DOTATATE and a modified version, ⁶⁸Ga-HA-DOTATATE, in mice showed that while both targeted tumors effectively, ⁶⁸Ga-HA-DOTATATE had slightly increased uptake in the blood, liver, and intestines. tum.denih.gov Similarly, modifications to the chelator in [Tyr³]octreotide conjugates were found to alter their pharmacokinetic properties, including their distribution in normal and tumor tissues. nih.gov

Table 1: Biodistribution of ⁶⁸Ga-DOTATATE in Tumor-Bearing Mice (%ID/g)

| Tissue | ⁶⁸Ga-DOTATATE | ⁶⁸Ga-HA-DOTATATE |

|---|---|---|

| Blood | 0.3 ± 0.1 | 0.7 ± 0.3 |

| Liver | 0.5 ± 0.1 | 1.0 ± 0.2 |

| Intestines | 2.7 ± 0.8 | 4.0 ± 0.7 |

Data from biodistribution studies in AR42J tumor-bearing mice at 1h post-injection. snmjournals.orgtum.de

Clearance Kinetics from Blood and Organs

Preclinical research indicates that Dotatate conjugates are generally cleared rapidly from the bloodstream. nih.govresearchgate.net Studies in rats have shown that blood activity of ⁶⁸Ga-DOTATOC is very low within a few hours post-injection. nih.goviiarjournals.org For example, in one study, approximately 0.18% of the injected dose per gram (%ID/g) remained in the blood of Syrian rats two hours after injection. nih.gov This rapid blood clearance contributes to favorable imaging characteristics by reducing background signal.

The primary route of excretion for Dotatate conjugates is renal. iiarjournals.orgfda.gov High activity is typically observed in the kidneys shortly after administration, followed by excretion into the urine. nih.govfda.gov While the kidneys show high initial uptake, the clearance from other non-target organs is also relatively fast. nih.gov

However, the clearance kinetics can be influenced by modifications to the peptide conjugate. For instance, a long-acting analog, ¹⁷⁷Lu-DOTA-EB-TATE, which includes an albumin-binding moiety, demonstrated extended circulation in the blood compared to ¹⁷⁷Lu-DOTATATE. nih.govisosolutions.comresearchgate.net This modification leads to slower clearance from the blood and, consequently, from various organs.

Tumor Uptake and Retention Dynamics

A key feature of Dotatate conjugates in preclinical models is their high uptake and prolonged retention in SSTR-positive tumors. nih.govtums.ac.irresearchgate.net Maximum tumor uptake is often observed within a few hours after administration. researchgate.netunife.it For example, in a study using ¹⁷⁷Lu-DOTA-TATE, peak tumor uptake was seen within 4 hours of administration. researchgate.net

The retention of Dotatate conjugates in tumors is generally high, which is a crucial factor for therapeutic applications. unife.it Studies have shown that a significant percentage of the maximum tumor uptake is still present 24 hours post-injection. unife.itnih.gov For instance, DOTATOC showed that 62% of its maximum tumor uptake was retained at 24 hours. unife.itnih.gov This prolonged retention allows for the delivery of a sustained radiation dose to the tumor cells in the context of peptide receptor radionuclide therapy (PRRT).

The dynamics of tumor uptake and retention can be influenced by the specific properties of the Dotatate conjugate. For example, antagonist analogs of somatostatin receptors, such as ¹⁷⁷Lu-DOTA-JR11, have shown even higher tumor uptake and longer residence times compared to agonist analogs like ¹⁷⁷Lu-DOTATATE in preclinical models. nih.gov In one study, the tumor residence time for ¹⁷⁷Lu-OPS201 (an antagonist) was 2.5 times higher than for ¹⁷⁷Lu-DOTATATE (an agonist). nih.gov

Optimization Strategies for Tumor-to-Background Ratios in Research

Enhancing the tumor-to-background ratio is a critical goal in the development of Dotatate conjugates for both diagnostic imaging and therapy. A higher ratio leads to clearer images and a more targeted therapeutic effect with less damage to healthy tissues. Several strategies have been explored in preclinical research to optimize this ratio.

Another strategy is the co-administration of agents that can reduce uptake in normal organs. For instance, the use of lysine (B10760008) or succinylated gelatin has been shown to significantly reduce the renal uptake of ¹⁷⁷Lu-OPS201, a somatostatin receptor antagonist. nih.gov This reduction in kidney accumulation can improve the tumor-to-kidney dose ratio, a critical parameter for PRRT.

The use of long-acting, unlabeled somatostatin analogs has also been investigated. While it might seem counterintuitive, studies have suggested that pre-treatment with long-acting octreotide (B344500) can lead to a better tumor-to-background ratio by reducing the uptake of the radiolabeled Dotatate in normal tissues like the liver and spleen, without significantly affecting tumor uptake. frontiersin.orgresearchgate.netsnmjournals.org

Impact of Peptide Mass and Specific Activity on Preclinical Pharmacokinetics

The amount of peptide administered (peptide mass) and its specific activity (the amount of radioactivity per unit mass of the peptide) can have a significant impact on the pharmacokinetics of Dotatate conjugates.

Studies have shown that increasing the peptide mass can lead to saturation of SSTRs in normal organs, which can be advantageous. For ¹⁷⁷Lu-OPS201, increasing the peptide mass from 10 to 200 picomoles drastically decreased the uptake in the liver, bone marrow, and other SSTR-expressing organs, thereby improving the therapeutic index. nih.govsnmjournals.org This is because the higher peptide mass saturates the receptors in these organs, reducing the binding of the radiolabeled conjugate.

Conversely, tumor uptake may be less affected by an increase in peptide mass, especially for antagonist radiotracers. In the case of ¹⁷⁷Lu-OPS201, increasing the peptide mass did not cause relevant tumor saturation. nih.gov This differential effect on normal versus tumor tissue can be exploited to optimize the therapeutic window.

The specific activity of the radiopharmaceutical is also a critical parameter. A higher specific activity means that a smaller peptide mass is required to deliver a certain amount of radioactivity. In some instances, a higher apparent molar activity has been associated with higher uptake in SSTR-rich organs at early time points. snmjournals.org

Mechanistic Research on Molecular and Cellular Interactions

Molecular Basis of Somatostatin Receptor Targeting by Dotatate

Dotatate is an analog of the natural hormone somatostatin and is designed to bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumor cells. patsnap.comnih.gov The primary target for Dotatate is the somatostatin receptor subtype 2 (SSTR2). medscape.comhemonc.org

The molecular interaction between Dotatate and SSTR2 has been investigated through molecular dynamics simulations. nih.govnih.gov These studies reveal specific binding modes and key amino acid residues within the receptor that are crucial for the interaction. The DOTA chelator, which carries the radionuclide, also participates in the binding to the receptor. nih.gov

The presence of a carboxylic acid group on the threonine residue at position 8 (T8) of Dotatate allows for a specific interaction with a positively charged arginine residue (Arg190) in the extracellular loop 2 (ECL2) of SSTR2. nih.gov This interaction is not present with other somatostatin analogs like DOTATOC or DOTANOC and appears to stabilize the binding of Dotatate to the receptor. nih.gov

Furthermore, the choice of radionuclide can influence the interaction. For example, substituting Gallium-68 (⁶⁸Ga³⁺) with Copper-64 (⁶⁴Cu²⁺) can affect the persistence of the interactions between the ligand and the receptor due to differences in their coordination geometries. acs.org These detailed molecular insights are valuable for the rational design of new and improved SSTR-targeting radiopharmaceuticals. nih.govnih.gov

Upon binding to the SSTR on the tumor cell surface, the Dotatate conjugate is internalized by the cell. hemonc.orgdrugbank.com This internalization process is crucial for therapeutic applications, as it brings the radionuclide inside the cell, where its emitted radiation can cause cellular damage, leading to cell death. nih.govdrugbank.com

Cellular Processes of Radiopharmaceutical Internalization and Retention

The therapeutic efficacy of radiopharmaceuticals based on Dotatate is fundamentally dependent on their ability to be selectively internalized and subsequently retained by target tumor cells. This process is initiated by the high-affinity binding of the octreotate moiety of the Dotatate conjugate to the somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed on the surface of neuroendocrine tumor (NET) cells.

Upon binding, the entire ligand-receptor complex is actively transported into the cell via receptor-mediated endocytosis. This involves the invagination of the cell membrane to form clathrin-coated pits, which then pinch off to become intracellular vesicles known as endosomes. This step is crucial as it moves the radioactive payload from the extracellular space into the cell's interior, concentrating the radiation source at the target site.

Once inside the cell, the endosomes containing the radiopharmaceutical-receptor complex undergo maturation. They traffic through the endolysosomal pathway, where the internal pH gradually decreases. This acidic environment facilitates the dissociation of the Dotatate conjugate from the SSTR2. While the SSTR2 can be recycled back to the cell membrane for further ligand binding, the radiolabeled Dotatate molecule, particularly its radiometal chelated by the DOTA component, is effectively trapped within the lysosomes. This lysosomal trapping is the primary mechanism for long-term intracellular retention.

The prolonged retention of the radionuclide is critical for delivering a cytotoxic radiation dose to the tumor cell. The stability of the DOTA chelate is paramount in this process, ensuring that the radiometal does not leach out of the cell or detach from the peptide, which would reduce the targeted radiation dose and potentially increase off-target toxicity. Preclinical studies have quantified this process, demonstrating rapid internalization and high levels of retention over extended periods, which correlates directly with therapeutic potential.

Table 1: Summary of Cellular Internalization and Retention Pathway for Dotatate Conjugates

Click on the headers to learn more about each stage of the process.

| Stage | Key Cellular Components | Mechanistic Description | Therapeutic Significance |

| 1. Binding | SSTR2, Dotatate Ligand | High-affinity, specific binding of the peptide moiety to the extracellular domain of the SSTR2. | Ensures selective targeting of tumor cells overexpressing the receptor, minimizing off-target binding. |

| 2. Internalization | Clathrin, Endosomes | Receptor-mediated endocytosis of the ligand-receptor complex into early endosomes. | Actively concentrates the radiopharmaceutical inside the target cell, increasing the effective radiation dose. |

| 3. Intracellular Trafficking | Endosomes, Lysosomes | The complex is transported from early endosomes to late endosomes and finally to lysosomes. | Positions the radionuclide within a specific subcellular compartment for long-term retention. |

| 4. Retention | Lysosomes, DOTA Chelate | The radiometal, stably held by the DOTA chelator, is trapped within the lysosomes following receptor dissociation. | Maximizes the cumulative radiation dose delivered to the cell nucleus by ensuring the radionuclide remains intracellular for multiple half-lives. |

Research on Local Radiation Effects and Induction of DNA Damage by Beta Particles in Targeted Therapy Modalities

Once a beta-emitting radionuclide, such as Lutetium-177 (¹⁷⁷Lu), is successfully delivered and retained within or near tumor cells by a Dotatate conjugate, it exerts its cytotoxic effect primarily through the emission of beta particles (high-energy electrons). The mechanism of cell killing is centered on the induction of extensive DNA damage.

Beta particles have a moderate path length in tissue (on the order of millimeters), which gives rise to two important effects. First, a radionuclide retained within a cell can irradiate its own nucleus. Second, it can irradiate adjacent cells that may not have internalized the radiopharmaceutical, a phenomenon known as the "crossfire effect." This is particularly advantageous in treating tumors with heterogeneous SSTR2 expression, as it allows for the killing of nearby receptor-negative tumor cells.

The primary target for radiation-induced cytotoxicity is the cell's DNA. Beta particles cause damage through both direct and indirect actions:

Direct Action: The beta particle directly ionizes atoms within the DNA molecule, leading to strand breaks.

Indirect Action: The particle ionizes water molecules within the cell, generating highly reactive free radicals, such as hydroxyl radicals (•OH). These radicals then diffuse to the DNA and cause significant damage, including base modifications and single- and double-strand breaks (DSBs).

Of these, DNA double-strand breaks are the most lethal form of damage. If not repaired or repaired incorrectly, DSBs can trigger cell cycle arrest and ultimately lead to cell death through apoptosis or mitotic catastrophe. Preclinical research utilizes assays for gamma-H2AX (γ-H2AX) foci, a phosphorylated histone variant that accumulates at the sites of DSBs, as a direct biomarker for quantifying the extent of DNA damage following treatment with agents like ¹⁷⁷Lu-Dotatate.

Table 2: Properties of Common Beta Emitters Used with Dotatate

| Radionuclide | Half-Life | Max. Beta Energy (MeV) | Max. Tissue Range (mm) | Key Therapeutic Feature |

| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | 0.497 | ~2 | Favorable for treating smaller tumors and metastases due to shorter range; co-emits gamma photons for imaging. |

| Yttrium-90 (⁹⁰Y) | 2.7 days | 2.28 | ~11 | Higher energy and longer range provide a potent crossfire effect, suitable for debulking larger tumors. |

Alpha-Particle Therapy Mechanisms in Preclinical Models

Targeted Alpha Therapy (TAT) represents a distinct and highly potent evolution of peptide receptor radionuclide therapy. In preclinical models, Dotatate has been conjugated with alpha-emitting radionuclides like Actinium-225 (²²⁵Ac), Bismuth-213 (²¹³Bi), or Lead-212 (²¹²Pb) to investigate their therapeutic mechanisms.

The defining characteristic of alpha particles is their high linear energy transfer (LET). Unlike the long-range, sparsely ionizing beta particles, alpha particles are large (helium nuclei) and deposit a large amount of energy over a very short path length—typically 50-100 micrometers, spanning only a few cell diameters. This dense ionization track results in a significantly higher relative biological effectiveness (RBE) compared to beta particles.

The mechanism of cell killing by alpha emitters is exceptionally efficient and localized. A single alpha particle traversal through a cell nucleus is often sufficient to induce cell death. The high-LET radiation creates complex and clustered DNA double-strand breaks, which are considered irreparable by the cell's repair machinery. This overwhelming damage robustly triggers apoptosis, even in cells that are traditionally resistant to lower-LET radiation.

Key mechanistic features of alpha-particle therapy investigated in preclinical models include:

High Cytotoxicity: Alpha emitters are orders of magnitude more cytotoxic per decay than beta emitters.

Localized Effect: The short range of alpha particles means their cytotoxic effects are confined to the target cell and its immediate neighbors. This minimizes the crossfire effect, making TAT ideal for eradicating isolated cancer cells or micrometastases but less suited for large, non-resectable tumors.

Oxygen Independence: The cell-killing efficacy of alpha particles is largely independent of cellular oxygen levels, making them effective against hypoxic tumor cells that are often resistant to conventional radiotherapy and beta-particle therapy.

Preclinical research using ²²⁵Ac-Dotatate has demonstrated profound anti-tumor effects in models of neuroendocrine tumors, including those that have developed resistance to ¹⁷⁷Lu-Dotatate, highlighting the unique and powerful mechanism of targeted alpha therapy.

Table 3: Comparative Properties of Preclinical Alpha Emitters for Dotatate Conjugation

| Radionuclide | Half-Life | Alpha Energy (MeV) | Particle Range (µm) | Decay Characteristics |

| Actinium-225 (²²⁵Ac) | 10.0 days | 5.8 - 8.4 | ~50-80 | Decays through a chain that releases a total of 4 alpha particles per decay, acting as an in-situ "alpha nanogenerator." |

| Bismuth-213 (²¹³Bi) | 45.6 minutes | 5.9 | ~80 | Short half-life requires co-location with a generator. Releases one alpha particle per decay. |

| Lead-212 (²¹²Pb) | 10.6 hours | 6.1 - 8.8 | ~60-90 | A beta emitter that decays to Bismuth-212, which then releases an alpha particle. Provides a delayed alpha emission. |

Future Directions and Emerging Research Avenues for Dotatate Tfa

Continued Development of Novel Dotatate-Based Radiopharmaceuticals and Analogs

The development of new Dotatate-based radiopharmaceuticals is focused on several key areas: utilizing alternative radionuclides to improve imaging and therapeutic properties, and designing novel peptide analogs, including antagonists, with enhanced targeting characteristics.

Alternative Radionuclides: While Gallium-68 (⁶⁸Ga) remains the standard for PET imaging with Dotatate, research into other radionuclides aims to overcome some of its limitations, such as its short half-life.

Copper-64 (⁶⁴Cu): With a longer half-life than ⁶⁸Ga, ⁶⁴Cu-DOTATATE allows for more flexible imaging protocols and potentially improved image quality in later scans. Preclinical and clinical studies have demonstrated its high performance in detecting neuroendocrine tumors (NETs).

Fluorine-18 (¹⁸F): The development of ¹⁸F-labeled Dotatate analogs is a significant area of research due to the favorable nuclear properties and widespread availability of ¹⁸F. Several ¹⁸F-labeled somatostatin (B550006) analogs are in various stages of preclinical and clinical evaluation.

Therapeutic Radionuclides: Beyond diagnostics, Dotatate is a key component of Peptide Receptor Radionuclide Therapy (PRRT). Lutetium-177 (¹⁷⁷Lu)-DOTATATE is an established therapeutic agent. Emerging research is exploring the use of alpha-emitters like Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb) conjugated to Dotatate analogs. These alpha-particle emitting radiopharmaceuticals have the potential to deliver highly localized and potent radiation to tumor cells, offering a promising avenue for patients with advanced or resistant disease. Preclinical studies with ²¹²Pb-DOTAMTATE have shown significant tumor targeting.

Other Positron Emitters: Other metallic positron emitters like Cobalt-55 (⁵⁵Co) are also being investigated. Preclinical studies with ⁵⁵Co-DOTATATE have suggested the potential for improved image contrast compared to ⁶⁸Ga-DOTATATE and ⁶⁴Cu-DOTATATE.

Novel Peptide Analogs and Antagonists: Research is also focused on modifying the peptide structure of Dotatate to improve its binding affinity and pharmacokinetic profile. A significant development in this area is the investigation of SSTR antagonists. Unlike agonists like DOTATATE which are internalized by cells upon binding, antagonists remain on the cell surface. Preclinical and early clinical studies suggest that radiolabeled SSTR antagonists may offer superior tumor-to-background ratios and could be effective in tumors with lower receptor expression. For instance, preclinical studies have shown that the SSTR2 antagonist ¹⁷⁷Lu-DOTA-JR11 has a higher tumor-to-kidney ratio compared to ¹⁷⁷Lu-DOTATOC.

| Radiopharmaceutical | Radionuclide | Type | Key Research Finding |

|---|---|---|---|

| ⁶⁴Cu-DOTATATE | Copper-64 | Agonist | Longer half-life allows for delayed imaging and has shown high performance in detecting NETs. |

| ¹⁸F-labeled Analogs | Fluorine-18 | Agonist | Favorable nuclear properties and potential for widespread availability. |

| ¹⁷⁷Lu-DOTATATE | Lutetium-177 | Agonist | Established therapeutic agent for PRRT. |

| ²²⁵Ac-DOTATATE | Actinium-225 | Agonist | Alpha-emitter with potential for potent, localized radiotherapy. |

| ²¹²Pb-DOTAMTATE | Lead-212 | Agonist | Preclinical studies show significant tumor targeting for alpha-therapy. |

| ⁵⁵Co-DOTATATE | Cobalt-55 | Agonist | Preclinical data suggests potential for improved image contrast. |

| ¹⁷⁷Lu-DOTA-JR11 | Lutetium-177 | Antagonist | Higher tumor-to-kidney ratio in preclinical studies compared to agonist counterparts. |

Advanced Imaging Modalities and Techniques in Preclinical Research Utilizing Dotatate Conjugates

Preclinical research is leveraging advanced imaging modalities to gain deeper insights into the behavior and efficacy of Dotatate conjugates. These techniques offer improved resolution, sensitivity, and the ability to visualize biological processes at a molecular level.

Positron Emission Tomography/Computed Tomography (PET/CT): This remains the cornerstone of preclinical and clinical imaging with Dotatate conjugates. It provides excellent sensitivity for detecting radiolabeled Dotatate and anatomical localization through the CT component.

Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT): While PET is more common for Dotatate imaging, SPECT/CT is also utilized, particularly with therapeutic analogs like ¹⁷⁷Lu-DOTATATE, for post-therapy dosimetry and to assess biodistribution.

Positron Emission Tomography/Magnetic Resonance Imaging (PET/MRI): This hybrid modality is gaining traction in preclinical research. The superior soft-tissue contrast of MRI compared to CT allows for more precise anatomical localization of Dotatate uptake, which is particularly advantageous in complex anatomical regions. PET/MRI can provide simultaneous functional and anatomical information, aiding in a more comprehensive evaluation of tumor response to therapy.

Optical Imaging: The development of dual-modality probes that incorporate both a radionuclide and a fluorescent dye into a Dotatate analog is an emerging area. These probes enable both whole-body PET imaging for initial tumor localization and subsequent fluorescence imaging for intraoperative guidance, potentially improving the precision of tumor resection.

Integration of Multi-Modal Research Approaches for Comprehensive Evaluation

A key trend in preclinical research is the integration of imaging data with other biological information to provide a more holistic understanding of disease and treatment response.

Correlative Imaging: A common multi-modal approach involves the use of ⁶⁸Ga-DOTATATE PET/CT in conjunction with ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) PET/CT. ⁶⁸Ga-DOTATATE visualizes SSTR expression, which is typically high in well-differentiated NETs, while ¹⁸F-FDG measures glucose metabolism, which is often elevated in more aggressive, poorly differentiated tumors. The combined information from these two tracers can provide a more complete picture of tumor heterogeneity and aggressiveness.

Imaging and 'Omics' Integration: An exciting frontier is the correlation of in vivo imaging findings with ex vivo 'omics' data, such as genomics and proteomics. For example, preclinical studies may involve imaging with a Dotatate conjugate followed by tumor biopsy and analysis of gene expression profiles. This approach can help to identify the molecular determinants of Dotatate uptake and response to PRRT. For instance, correlating ⁶⁸Ga-DOTATATE uptake with SSTR2 mRNA expression can validate the imaging signal at a molecular level. While still an emerging area, proteomics could be used to identify protein expression patterns associated with treatment response or resistance.